

# EBI2 (GPR183) Expression in Immune Cells: A Technical Guide

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## Compound of Interest

Compound Name: *Ebio2*

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## Introduction

Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a critical regulator of immune cell migration and positioning. This G-protein coupled receptor (GPCR) is activated by its endogenous ligand,  $7\alpha,25$ -dihydroxycholesterol ( $7\alpha,25$ -OHC), an oxysterol. The EBI2-oxysterol signaling axis plays a pivotal role in orchestrating the adaptive immune response by guiding B cells, T cells, and dendritic cells to specific microenvironments within secondary lymphoid organs.[1][2][3] Dysregulation of EBI2 signaling has been implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of EBI2 expression across different immune cell types, detailed experimental protocols for its detection, and a summary of its signaling pathway.

## Data Presentation: Quantitative EBI2 Expression

The expression of EBI2 varies significantly among different immune cell populations. Generally, B cells exhibit the highest levels of EBI2 expression.[4][6] The following tables summarize the available quantitative data on EBI2 mRNA and protein expression in various human immune cell subsets.

Table 1: Relative EBI2 (GPR183) mRNA Expression in Human Immune Cell Subsets

| Immune Cell Type           | Subpopulation         | Relative mRNA Expression Level | Method                   | Reference |
|----------------------------|-----------------------|--------------------------------|--------------------------|-----------|
| B Cells                    | Naive                 | High                           | Microarray               | [2]       |
| Activated                  | Upregulated           | Microarray                     | [2]                      |           |
| Germinal Center            | Sharply Downregulated | Microarray                     | [2]                      |           |
| Memory                     | Re-expressed          | Microarray                     | [2]                      |           |
| Plasmablasts               | Re-expressed          | Microarray                     | [2]                      |           |
| T Cells                    | CD4+                  | Higher than CD8+               | qRT-PCR (mouse)          | [7][8]    |
| CD8+                       | Lower than CD4+       | qRT-PCR (mouse)                | [7][8]                   |           |
| Th1                        | ~40% EBI2-EGFP+       | Flow Cytometry (mouse)         | [7]                      |           |
| Th17                       | ~40% EBI2-EGFP+       | Flow Cytometry (mouse)         | [7]                      |           |
| Regulatory T cells (Tregs) | ~40% EBI2-EGFP+       | Flow Cytometry (mouse)         | [7]                      |           |
| Myeloid Cells              | Dendritic Cells       | High                           | mRNA Expression Analysis | [2]       |
| Monocytes/Macrophages      | Expressed             | GeneRIF                        | [9]                      |           |

Note: Quantitative data for direct comparison across all human immune cell types from a single study is limited. The data presented is a compilation from multiple sources and methodologies, as indicated.

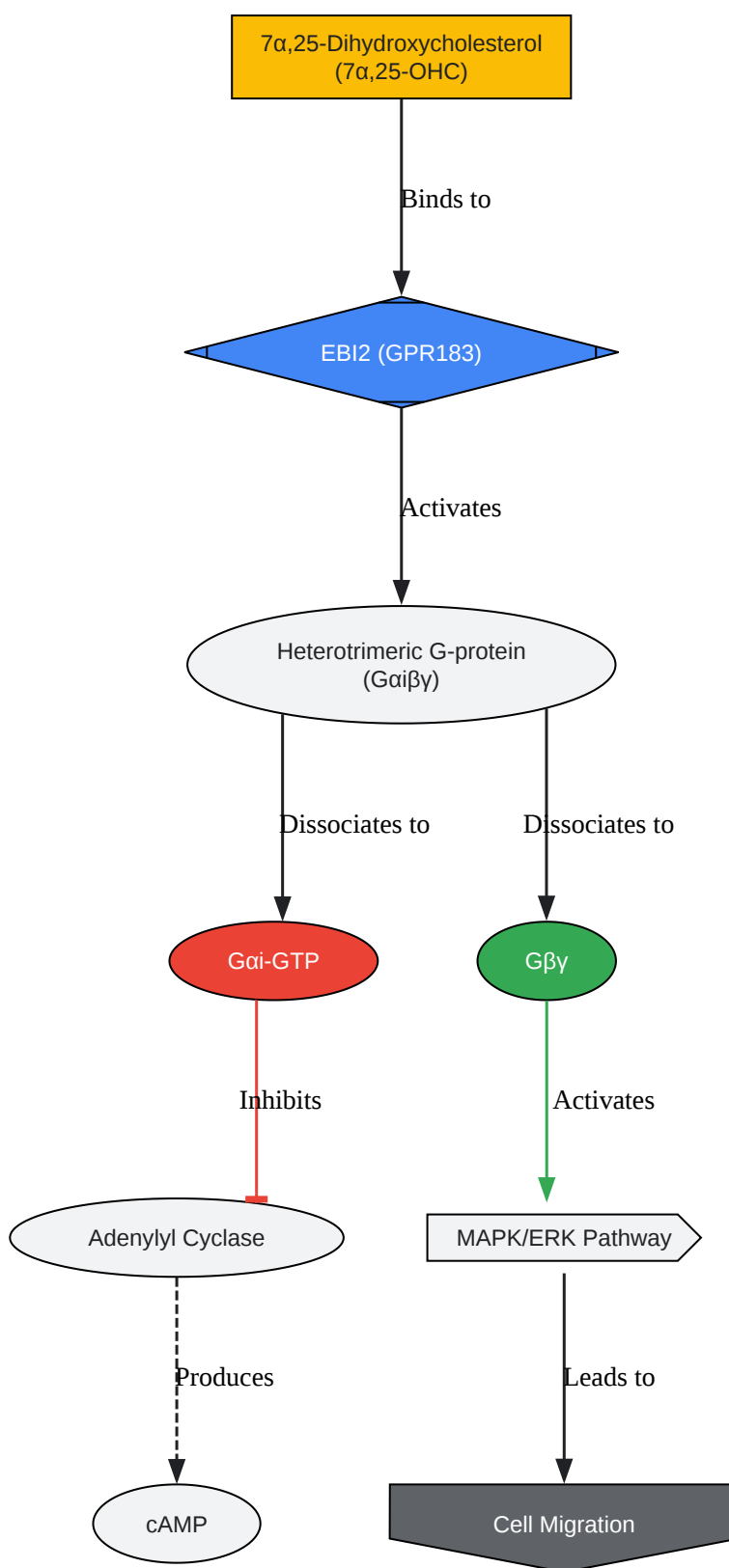
Table 2: EBI2 (GPR183) Protein Expression in Human Immune Cell Subsets

| Immune Cell Type        | Subpopulation       | Expression Level (Qualitative/Semi-Quantitative) | Method              | Reference                                |
|-------------------------|---------------------|--|---------------------|--|
| B Cells                 | Mature              | Abundant   | Flow Cytometry      | <a href="#">[4]</a> <a href="#">[10]</a> |
| T Cells                 | CD4+ Memory         | Functionally Expressed                           | Flow Cytometry      | <a href="#">[11]</a>                     |
| CD4+ Effector (CD45RA-) | Higher than Naive   | Flow Cytometry                                   | <a href="#">[8]</a> |  |
| CD4+ Naive (CD45RA+)    | Lower than Effector | Flow Cytometry                                   | <a href="#">[8]</a> |  |
| CD8+                    | Lower than CD4+     | Flow Cytometry                                   | <a href="#">[8]</a> |  |
| Myeloid Cells           | Dendritic Cells     | Expressed  | -                   | <a href="#">[1]</a>                      |
| Monocytes               | Expressed           | -  | <a href="#">[4]</a> |  |

Note: MFI (Mean Fluorescence Intensity) values from flow cytometry are highly dependent on experimental conditions (antibody clone, fluorochrome, instrument settings) and are therefore not presented as absolute values. The table indicates relative expression levels as reported in the literature.

## Signaling Pathway

EBI2 is a class A GPCR that couples to inhibitory G-proteins (G $\alpha$ i).[\[4\]](#) Upon binding of its ligand, 7 $\alpha$ ,25-OHC, EBI2 undergoes a conformational change, leading to the dissociation of the G $\alpha$ i subunit from the G $\beta\gamma$  dimer. The G $\alpha$ i subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Both the G $\alpha$ i and G $\beta\gamma$  subunits can activate downstream signaling cascades, including the MAPK/ERK pathway, which ultimately results in chemotaxis and cell migration.[\[9\]](#)[\[12\]](#)



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Caption: EBI2 signaling pathway.

## Experimental Protocols

### Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

#### Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS), sterile
- Ficoll-Paque™ PLUS or other density gradient medium
- 50 mL conical centrifuge tubes
- Serological pipettes
- Centrifuge with a swinging-bucket rotor

#### Procedure:

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL conical tube, minimizing mixing of the two layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
- Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.

- Discard the supernatant and resuspend the cell pellet in the desired buffer for downstream applications.

## Isolation of Specific Immune Cell Subsets

Specific immune cell subsets can be isolated from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). The following is a general workflow for positive or negative selection using MACS.

### Materials:

- PBMC suspension
- MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
- MicroBeads specific for the cell surface markers of interest (e.g., CD19 for B cells, CD4 for T helper cells)
- LS Columns or appropriate MACS columns
- MACS separator magnet

### Procedure:

- Resuspend the PBMC pellet in MACS buffer.
- Add the appropriate amount of MicroBeads to the cell suspension and incubate for 15 minutes at 4-8°C.
- Wash the cells by adding MACS buffer and centrifuging at 300 x g for 10 minutes.
- Place a MACS column in the magnetic field of a MACS separator.
- Apply the cell suspension to the column. The magnetically labeled cells will be retained in the column.
- For positive selection, elute the labeled cells by removing the column from the magnet and flushing with MACS buffer. For negative selection, the unlabeled cells that pass through the

column are collected.

## Quantitative Real-Time PCR (qPCR) for EBI2 mRNA Expression

This protocol outlines the steps for quantifying EBI2 mRNA levels from isolated immune cells using a two-step SYBR Green-based qPCR assay.

### A. RNA Isolation:

- Lyse the isolated cells using a lysis buffer containing a chaotropic agent (e.g., TRIzol or a buffer from a commercial kit).
- Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

### B. cDNA Synthesis:

- Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript™ III) and oligo(dT) or random hexamer primers.
- Follow the manufacturer's protocol for the cDNA synthesis kit.
- Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

### C. qPCR Reaction:

- Prepare a qPCR master mix containing SYBR Green PCR Master Mix, forward and reverse primers for EBI2 (GPR183), and nuclease-free water.
- Design and validate primers for EBI2 and a reference gene (e.g., GAPDH, ACTB) to ensure specificity and efficiency.

- Aliquot the master mix into a 96-well or 384-well qPCR plate.
- Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each primer set.
- Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
- Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

#### D. Data Analysis:

- Determine the cycle threshold (Ct) values for EBI2 and the reference gene in each sample.
- Calculate the relative expression of EBI2 using the  $\Delta\Delta C_t$  method, normalizing the EBI2 Ct values to the reference gene Ct values.

## Flow Cytometry for EBI2 Protein Expression

This protocol describes the staining of cell surface EBI2 on PBMCs or isolated immune cells for analysis by flow cytometry.

#### Materials:

- PBMC or isolated immune cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated anti-human EBI2 (GPR183) antibody
- Fluorochrome-conjugated antibodies against other cell surface markers to identify specific immune cell subsets (e.g., CD19, CD3, CD4, CD8, CD14, CD56)
- Isotype control antibody corresponding to the EBI2 antibody
- Viability dye (e.g., 7-AAD, DAPI)



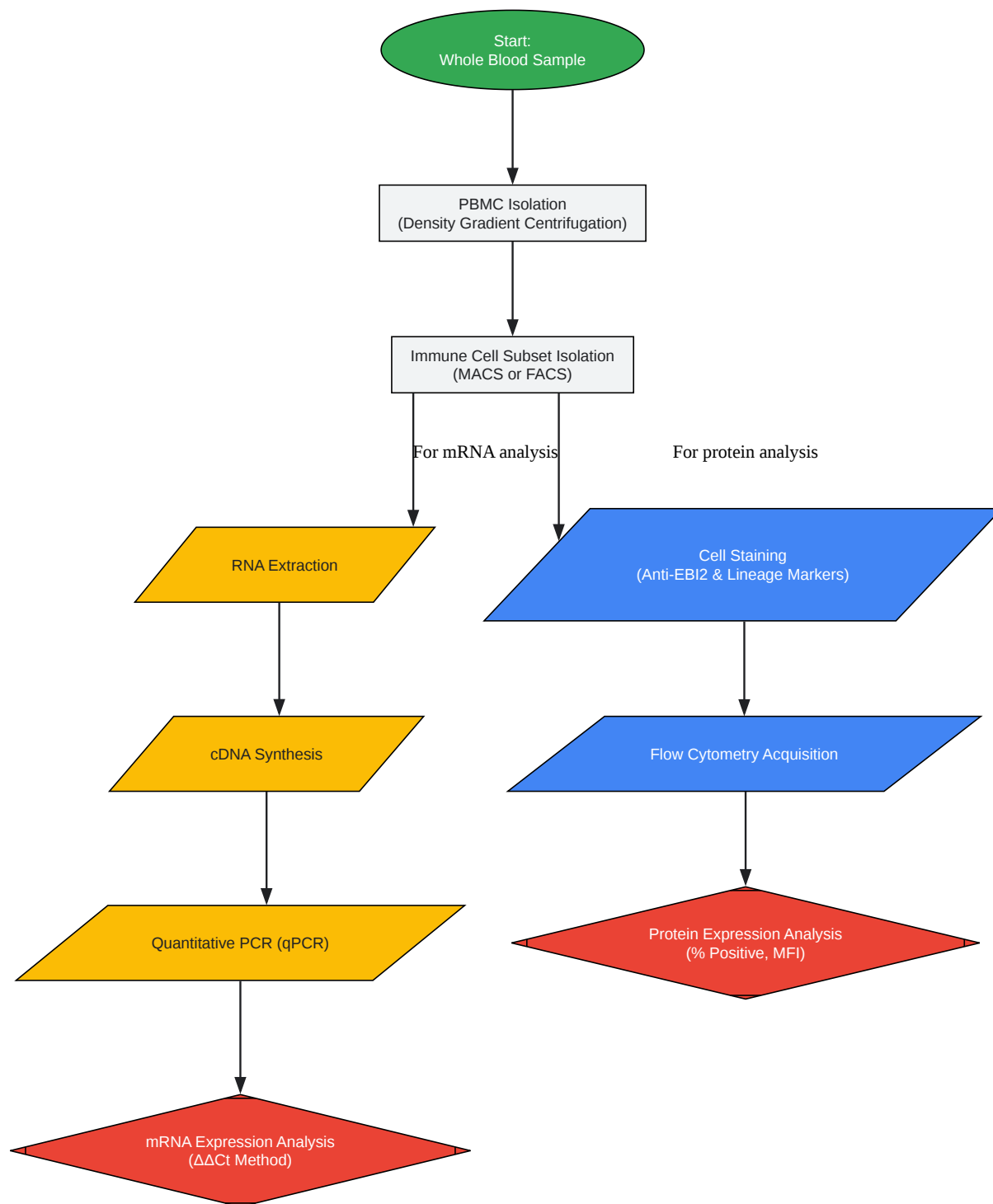
- FACS tubes
- Flow cytometer

Procedure:

- Adjust the cell suspension to a concentration of  $1 \times 10^7$  cells/mL in Flow Cytometry Staining Buffer.
- Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into FACS tubes.
- Add Fc receptor blocking solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
- Add the pre-titrated amount of the fluorochrome-conjugated anti-EBI2 antibody and other cell surface marker antibodies to the respective tubes. Include an isotype control tube.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
- Resuspend the cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.
- Add a viability dye just before analysis.
- Acquire the samples on a flow cytometer.
- Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express). Gate on the cell populations of interest and determine the percentage of EBI2-positive cells and the mean fluorescence intensity (MFI).

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for analyzing EBI2 expression in immune cell subsets.



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Caption: Workflow for EBI2 expression analysis.

## Conclusion

EBI2 is a key chemotactic receptor with a distinct expression pattern across various immune cell populations, playing a crucial role in orchestrating immune responses. Understanding its expression and function is vital for the development of novel therapeutics for immune-mediated diseases. The protocols and information provided in this guide offer a comprehensive resource for researchers and drug development professionals to investigate the role of EBI2 in health and disease. Further research is warranted to establish a standardized, quantitative profile of EBI2 expression across all human immune cell subsets to facilitate more direct comparisons between studies and to better understand its complex role in immunology.

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